molecular formula C21H20N4O B5496552 4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline

4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline

Cat. No. B5496552
M. Wt: 344.4 g/mol
InChI Key: BRUREELFSUCDGD-UHFFFAOYSA-N
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Description

The compound “4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline” is a complex organic molecule that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring as a core. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been found to have various biological and pharmacological applications, thus considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse, depending on the specific compound and its biological target. For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on the synthesis of new benzofuran derivatives and the exploration of their biological activities.

properties

IUPAC Name

4-[4-(1-benzofuran-2-ylmethyl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-4-8-20-16(5-1)13-17(26-20)14-24-9-11-25(12-10-24)21-18-6-2-3-7-19(18)22-15-23-21/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUREELFSUCDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3O2)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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